molecular formula C24H32N4O6 B129481 (E)-8-(3,4-Bis(methoxymethoxy)styryl)-7-methyl-1,3-dipropylxanthine CAS No. 155814-26-9

(E)-8-(3,4-Bis(methoxymethoxy)styryl)-7-methyl-1,3-dipropylxanthine

Cat. No. B129481
M. Wt: 472.5 g/mol
InChI Key: DXBWGAGBXVYUFM-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-8-(3,4-Bis(methoxymethoxy)styryl)-7-methyl-1,3-dipropylxanthine, also known as XAC, is a xanthine derivative that has been widely used in scientific research. XAC is a potent and selective antagonist of the A2A adenosine receptor, which is involved in a variety of physiological processes, including neurotransmission, inflammation, and immune response.

Mechanism Of Action

(E)-8-(3,4-Bis(methoxymethoxy)styryl)-7-methyl-1,3-dipropylxanthine exerts its pharmacological effects by selectively blocking the A2A adenosine receptor, which is a G protein-coupled receptor that is widely expressed in the central nervous system, immune cells, and cardiovascular system. By blocking the A2A adenosine receptor, (E)-8-(3,4-Bis(methoxymethoxy)styryl)-7-methyl-1,3-dipropylxanthine inhibits the downstream signaling pathways that are activated by adenosine, leading to a wide range of physiological and pharmacological effects.

Biochemical And Physiological Effects

(E)-8-(3,4-Bis(methoxymethoxy)styryl)-7-methyl-1,3-dipropylxanthine has been shown to have a variety of biochemical and physiological effects, including inhibition of cAMP production, modulation of calcium signaling, and regulation of gene expression. (E)-8-(3,4-Bis(methoxymethoxy)styryl)-7-methyl-1,3-dipropylxanthine has also been shown to reduce inflammation, inhibit the proliferation of cancer cells, and improve cognitive function. In addition, (E)-8-(3,4-Bis(methoxymethoxy)styryl)-7-methyl-1,3-dipropylxanthine has been shown to have cardioprotective effects, including reducing infarct size and improving cardiac function.

Advantages And Limitations For Lab Experiments

(E)-8-(3,4-Bis(methoxymethoxy)styryl)-7-methyl-1,3-dipropylxanthine has several advantages for lab experiments, including its high potency and selectivity for the A2A adenosine receptor, as well as its well-established synthesis method. However, (E)-8-(3,4-Bis(methoxymethoxy)styryl)-7-methyl-1,3-dipropylxanthine also has some limitations, including its relatively low solubility in aqueous solutions and its potential off-target effects on other adenosine receptor subtypes.

Future Directions

There are several future directions for the research on (E)-8-(3,4-Bis(methoxymethoxy)styryl)-7-methyl-1,3-dipropylxanthine, including the development of more potent and selective A2A adenosine receptor antagonists, the investigation of the role of A2A adenosine receptor in other pathological conditions, and the exploration of the therapeutic potential of (E)-8-(3,4-Bis(methoxymethoxy)styryl)-7-methyl-1,3-dipropylxanthine in various diseases. In addition, the use of (E)-8-(3,4-Bis(methoxymethoxy)styryl)-7-methyl-1,3-dipropylxanthine as a tool to study the A2A adenosine receptor signaling pathway may provide valuable insights into the physiological and pharmacological effects of adenosine.

Synthesis Methods

The synthesis of (E)-8-(3,4-Bis(methoxymethoxy)styryl)-7-methyl-1,3-dipropylxanthine involves several steps, including the reaction of 7-methylxanthine with 3,4-dimethoxybenzaldehyde to form 7-methyl-3,4-dimethoxy-1H-pyrazolo[4,3-d]pyrimidin-1-one, followed by the reaction with 3,4-bis(methoxymethoxy)benzaldehyde in the presence of potassium carbonate to form (E)-8-(3,4-Bis(methoxymethoxy)styryl)-7-methyl-1,3-dipropylxanthine. The synthesis method has been optimized to achieve high yield and purity of (E)-8-(3,4-Bis(methoxymethoxy)styryl)-7-methyl-1,3-dipropylxanthine.

Scientific Research Applications

(E)-8-(3,4-Bis(methoxymethoxy)styryl)-7-methyl-1,3-dipropylxanthine has been extensively used in scientific research as a tool to investigate the role of A2A adenosine receptor in various physiological and pathological processes. (E)-8-(3,4-Bis(methoxymethoxy)styryl)-7-methyl-1,3-dipropylxanthine has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and improve cognitive function. (E)-8-(3,4-Bis(methoxymethoxy)styryl)-7-methyl-1,3-dipropylxanthine has also been used to study the mechanisms underlying Parkinson's disease, ischemia-reperfusion injury, and cardiovascular diseases.

properties

CAS RN

155814-26-9

Product Name

(E)-8-(3,4-Bis(methoxymethoxy)styryl)-7-methyl-1,3-dipropylxanthine

Molecular Formula

C24H32N4O6

Molecular Weight

472.5 g/mol

IUPAC Name

8-[(E)-2-[3,4-bis(methoxymethoxy)phenyl]ethenyl]-7-methyl-1,3-dipropylpurine-2,6-dione

InChI

InChI=1S/C24H32N4O6/c1-6-12-27-22-21(23(29)28(13-7-2)24(27)30)26(3)20(25-22)11-9-17-8-10-18(33-15-31-4)19(14-17)34-16-32-5/h8-11,14H,6-7,12-13,15-16H2,1-5H3/b11-9+

InChI Key

DXBWGAGBXVYUFM-PKNBQFBNSA-N

Isomeric SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)/C=C/C3=CC(=C(C=C3)OCOC)OCOC)C

SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)C=CC3=CC(=C(C=C3)OCOC)OCOC)C

Canonical SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)C=CC3=CC(=C(C=C3)OCOC)OCOC)C

synonyms

1H-Purine-2,6-dione, 3,7-dihydro-8-(2-(3,4-bis(methoxymethoxy)phenyl)e thenyl)-1,3-dipropyl-7-methyl-, (E)-

Origin of Product

United States

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